3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carbaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s hypothesized that the trifluoromethyl group in similar compounds may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that such compounds might target the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
Flutamide undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
The trifluoromethyl group in similar compounds has been associated with various pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by forming stable complexes, thereby affecting their catalytic activity . The trifluoromethyl group can also enhance the binding affinity of the compound to specific proteins, leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in certain cell lines, leading to reduced cell viability . Additionally, it can interfere with oxidative ATP production in mitochondria, causing metabolic disturbances . These effects highlight the potential of this compound as a tool for studying cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with target biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding to proteins and nucleic acids . These interactions can result in changes in gene expression and protein function, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained metabolic disturbances and cytotoxicity . These findings underscore the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, it can cause significant toxic effects, including organ damage and metabolic disturbances . These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trifluoromethyl group can influence the compound’s metabolic stability and its ability to participate in redox reactions . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s trifluoromethyl group can enhance its lipophilicity, facilitating its passage through cell membranes and its accumulation in lipid-rich compartments . This property is crucial for its distribution within the body and its localization to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the compound.
3-(Trifluoromethyl)-1H-pyrazole-4-methanol: Reduced form of the compound.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and carbaldehyde groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPLGPGUPPHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651739 | |
Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001020-14-9 | |
Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it reacts with β-enaminoketones in the presence of Iron(III) chloride to yield pyrazolo[3,4-b]pyridines []. This aldehyde can also be converted to its corresponding oxime, which can be further derivatized. For example, cyclization of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes, catalyzed by silver triflate, leads to the formation of 1H-pyrazolo[4,3-c]pyridine 5-oxides [].
Q2: How does the structure of this compound derivatives influence their crystal packing?
A2: The presence of various substituents on the pyrazole ring, along with the trifluoromethyl group, significantly impacts the crystal packing of these derivatives. For example, in the crystal structure of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime, S⋯N contacts are observed []. In another derivative, (E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime, C—H⋯O hydrogen bonds, π–π interactions, and dipole–dipole interactions contribute to the crystal packing stability []. These structural features highlight the potential for designing derivatives with specific intermolecular interactions, which can be crucial for developing new materials or pharmaceutical compounds.
Q3: What analytical techniques are commonly used to characterize this compound and its derivatives?
A3: Characterization of these compounds often involves a combination of techniques. X-ray crystallography is crucial for determining the three-dimensional structure and analyzing crystal packing arrangements [, ]. Additionally, detailed NMR spectroscopic investigations, including 1H, 13C, 15N, and 19F NMR, are performed to elucidate the structures and confirm the identity of synthesized compounds []. These analytical methods provide valuable insights into the structural features and properties of this compound derivatives.
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